molecular formula C8H6Cl2N4O2 B1531142 Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate CAS No. 1053656-63-5

Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate

Cat. No. B1531142
M. Wt: 261.06 g/mol
InChI Key: XCTJYEKMWZSXFV-UHFFFAOYSA-N
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Description

Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C8H6Cl2N4O2 . It is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione in acetic acid . The yield was 1.3 g (82%, method I), 0.24 g (15%, method II), forming light-yellow crystals .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 1.36 (3H, t, J = 7.2, COOCH2CH3); 4.31 (2H, q, J = 7.2, COOCH2CH3); 7.55–7.65 (3H, m, H-3–5 Ph); 7.66 (1H, t, J = 52.0, CHF2); 8.14 (1H, s, H-6); 8.30–8.36 (2H, m, H-2,6 Ph); 8.72 (1H, s, H-2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130°C . The 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at 14.8; 60.3; 103.3; 104,4; 109.6 (t, J = 240.0); 128.2 (2C); 129.5 (2C); 132.2; 135.9; 140.2 (t, J = 27.0); 147.8; 148.2; 158.9; 162.0 . The 19F NMR spectrum (376 MHz, DMSO-d6) shows a peak at –125.0 (s, 7-CHF2) .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods for preparing complex heterocyclic systems by leveraging the unique reactivity of pyrazolopyrimidine derivatives. For example, the preparation and reactions of various substituted pyrazolo and pyrimidine derivatives have been explored, leading to compounds with potential antibacterial and antifungal properties (Youssef et al., 2011). Similarly, the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and tetrazine derivatives has been described, highlighting the fluorescent properties of these molecules and their potential as novel fluorophores or as inhibitors for specific weeds (Wu et al., 2006).

Biological Evaluation and Potential Therapeutic Applications

A number of studies have synthesized pyrazolopyrimidine derivatives to evaluate their anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives were synthesized and tested for their anticancer and anti-5-lipoxygenase activities, showcasing the potential for these compounds to act as therapeutic agents (Rahmouni et al., 2016). Another research effort focused on regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, further expanding the chemical diversity and potential application of these compounds in medicinal chemistry (Drev et al., 2014).

Antimicrobial and Radical Scavenging Activities

The antimicrobial and radical scavenging activities of newly synthesized diazo dyes derived from pyrazolo[1,5-a]pyrimidine were investigated, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds also displayed excellent antioxidant activities, indicating their potential use in developing new antimicrobial and antioxidant agents (Şener et al., 2017).

Antitubercular Studies

In silico and in vitro studies have been conducted on homopiperazine-pyrimidine-pyrazole hybrids to assess their antitubercular activities against Mycobacterium tuberculosis. Some of these compounds showed potent activity, suggesting their utility in designing new drugs to combat tuberculosis (Vavaiya et al., 2022).

properties

IUPAC Name

ethyl 5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)5-3-4(13-14-5)6(9)12-8(10)11-3/h2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTJYEKMWZSXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NN1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676923
Record name Ethyl 5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate

CAS RN

1053656-63-5
Record name Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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